2-(4-Allyloxy-phenyl)-thiazolidine-4-carboxylic acid
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Overview
Description
2-(4-Allyloxy-phenyl)-thiazolidine-4-carboxylic acid is an organic compound that features a thiazolidine ring attached to a phenyl group with an allyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Allyloxy-phenyl)-thiazolidine-4-carboxylic acid typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic conditions.
Introduction of the Allyloxy Group: The allyloxy group can be introduced via an etherification reaction, where an allyl halide reacts with a phenol derivative in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Allyloxy-phenyl)-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
2-(4-Allyloxy-phenyl)-thiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Research into its potential as a therapeutic agent for various diseases, including anti-inflammatory and antioxidant properties.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-Allyloxy-phenyl)-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,5-Diarylthiophene-2-carboxylic acid derivatives: These compounds have similar structural features and have been studied for their anti-inflammatory and antioxidant properties.
Phenyl boronic acid derivatives: These compounds share the phenyl group and have applications in various chemical transformations.
Uniqueness
2-(4-Allyloxy-phenyl)-thiazolidine-4-carboxylic acid is unique due to the combination of the thiazolidine ring and the allyloxy substituent, which may confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
2-(4-prop-2-enoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-2-7-17-10-5-3-9(4-6-10)12-14-11(8-18-12)13(15)16/h2-6,11-12,14H,1,7-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJSJSMUJGWMTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2NC(CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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